Platelet Aggregation Potency: Clinoposaponin D Is a Moderate Promoter, Distinct from the High-Potency Buddlejasaponin IV and Prosaikogenin A
In a direct head-to-head in vitro study of all nine compounds co-isolated from Clinopodium chinense, Clinoposaponin D (compound 1) induced 27.2 ± 1.7% rabbit platelet aggregation at 100 μM, a markedly lower maximal effect than buddlejasaponin IV (69.9 ± 1.8%) and prosaikogenin A (74.1 ± 2.6%) at the same concentration [1]. The EC₅₀ of Clinoposaponin D for platelet aggregation exceeded 100 μM, whereas buddlejasaponin IV and prosaikogenin A displayed EC₅₀ values of 53.4 μM and 12.2 μM, respectively [1]. The positive control ADP (10 μM) produced 69.88 ± 1.65% aggregation [2]. This positions Clinoposaponin D as a moderate, sub-maximal platelet aggregation promoter—pharmacologically distinct from the potent agonists buddlejasaponin IV and prosaikogenin A that approach ADP-level efficacy.
| Evidence Dimension | Rabbit platelet aggregation (% aggregation at 100 μM; EC₅₀) |
|---|---|
| Target Compound Data | Clinoposaponin D: 27.2 ± 1.7% at 100 μM; EC₅₀ > 100 μM |
| Comparator Or Baseline | Buddlejasaponin IV: 69.9 ± 1.8% at 100 μM; EC₅₀ = 53.4 μM. Prosaikogenin A: 74.1 ± 2.6% at 100 μM; EC₅₀ = 12.2 μM. ADP (positive control): 69.88 ± 1.65% at 10 μM. Other co-isolated compounds (buddlejasaponin IVb, IVa, clinopodiside D, compound 6, saikogenin A, saikogenin F): 2.0–11.4% at 100 μM; EC₅₀ all >100 μM. |
| Quantified Difference | Clinoposaponin D aggregation is 2.6-fold lower than buddlejasaponin IV and 2.7-fold lower than prosaikogenin A at equimolar concentration (100 μM). Potency difference: EC₅₀ >100 μM vs. 53.4 μM and 12.2 μM, representing at minimum a 1.9-fold and 8.2-fold potency deficit, respectively. |
| Conditions | In vitro rabbit platelet aggregation assay; compounds tested at 100 μM; ADP 10 μM served as positive control. All nine compounds isolated from the same C. chinense batch and tested under identical conditions (Zeng et al., 2016). |
Why This Matters
For researchers investigating hemostatic saponins, Clinoposaponin D provides a moderate-efficacy reference point—useful for studying partial agonism or for applications where full platelet activation (as produced by buddlejasaponin IV or prosaikogenin A) may be undesirable due to thrombotic risk.
- [1] Zeng B, Liu G, Zhang B, et al. A new triterpenoid saponin from Clinopodium chinense (Benth.) O. Kuntze. Nat Prod Res. 2016;30(9):1001-1008. doi:10.1080/14786419.2015.1104675. PMID: 26511166. (Primary data: platelet aggregation % and EC₅₀ values for all nine compounds.) View Source
- [2] Liu C, Zhang Y, Wang L, et al. A comprehensive review of Clinopodium chinense: botany, traditional uses, phytochemistry, pharmacology, and quality control. Molecules. 2025;30(11):2425. Table 3, Hemostatic activity data compilation from Zeng et al. (2016). doi:10.3390/molecules30112425. View Source
